molecular formula C18H14BrNO B5435711 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinoline

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinoline

Cat. No.: B5435711
M. Wt: 340.2 g/mol
InChI Key: BZGXAUITAHBYIV-JXMROGBWSA-N
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Description

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The compound’s structure features a quinoline core substituted with a 2-(5-bromo-2-methoxyphenyl)ethenyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinoline typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized side chains.

    Reduction: Reduced quinoline derivatives.

    Substitution: Quinoline derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzenecarbonitrile
  • 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-4-methylquinoline

Uniqueness

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c1-21-18-11-8-15(19)12-14(18)7-10-16-9-6-13-4-2-3-5-17(13)20-16/h2-12H,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGXAUITAHBYIV-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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